- 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands, Bioorganic & Medicinal Chemistry, 2009, 17(7), 2812-2822

Cas no 935-69-3 (7-Methyl-7H-purin-6-amine)

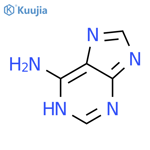

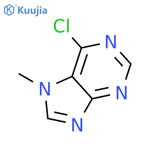

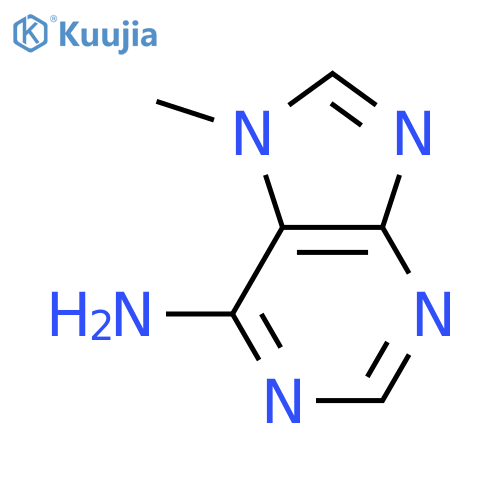

7-Methyl-7H-purin-6-amine structure

Nome del prodotto:7-Methyl-7H-purin-6-amine

7-Methyl-7H-purin-6-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-Methyl-7H-purin-6-amine

- 6-AMINO-7-METHYLPURINE

- Adenine, 7-methyl-

- N7-Methyladenine

- 7H-Purin-6-amine, 7-methyl- (9CI)

- 7H-Purin-6-amine,7-methyl-

- 7-methylpurin-6-amine

- 7-Methyladenine

- 7H-Purin-6-amine,7-methyl

- 7-methyl-7H-adenine

- 7-Methyl-7H-purin-6-ylamin

- 7-methyl-7H-purin-6-ylamine

- Adenine,7-methyl

- 7-Methyl-7H-purin-6-amine (ACI)

- Adenine, 7-methyl- (7CI, 8CI)

- NSC 7857

- NSC7857

- 7-methyl-7H-purin-6-amine (ACD/Name 4.0)

- Tox21_202951

- BDBM50240579

- DTXSID9049376

- NCGC00260497-01

- A844638

- NSC-7857

- SCHEMBL26976

- DTXCID6029335

- N-ACETYL-DL-2-AMINO-N-BUTYRICACID

- AKOS006378195

- 935-69-3

- 7H-Purin-6-amine, 7-methyl-

- HCGHYQLFMPXSDU-UHFFFAOYSA-N

- 7-methyl-N7-Methyladenine

- AKOS000320617

- CHEMBL449346

- CHEBI:28921

- MFCD00127790

- W-204088

- TS-00058

- NS00004081

- J-640190

- Q27103966

- CS-0065644

- 7-methyl-7H-purin-6-ylamine (ACD/Name 4.0)

- SY250877

- E78616

- 7-Methyladenine, 97%

- FT-0657514

- CAS-935-69-3

- C02241

- J-800191

- Z1203578068

- 7-Methyl-7H-purin-6-amine #

- EN300-106045

- DB-307392

- 7-Methyl-adenine; 6-Amino-7-methylpurine; 7-Methyladenine; N7-Methyladenine; NSC 7857

- HY-116496

- purine, 6-amino-7-methyl-

-

- MDL: MFCD00127790

- Inchi: 1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)

- Chiave InChI: HCGHYQLFMPXSDU-UHFFFAOYSA-N

- Sorrisi: N1C2N=CN(C=2C(N)=NC=1)C

Proprietà calcolate

- Massa esatta: 149.07000

- Massa monoisotopica: 149.07

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

- Complessità: 150

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- Conta Tautomer: 3

- XLogP3: niente

- Superficie polare topologica: 69.6A^2

Proprietà sperimentali

- Colore/forma: Polvere bianca o biancastra

- Densità: 1.1798 (rough estimate)

- Punto di fusione: 346-350 °C

- Punto di ebollizione: 260.22°C (rough estimate)

- Punto di infiammabilità: 187.2±28.7 °C

- Indice di rifrazione: 1.8070 (estimate)

- PSA: 69.62000

- LogP: 0.52670

- Solubilità: dissolvere in acqua

- Pressione di vapore: 0.0±0.9 mmHg at 25°C

7-Methyl-7H-purin-6-amine Informazioni sulla sicurezza

-

Simbolo:

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H317-H319

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22-36-43

- Istruzioni di sicurezza: S24/25

-

Identificazione dei materiali pericolosi:

- Condizioni di conservazione:Conservare a 4 ° C, -4 ° C è meglio

- Frasi di rischio:R22; R43; R36

7-Methyl-7H-purin-6-amine Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Methyl-7H-purin-6-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-106045-0.05g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 0.05g |

$50.0 | 2023-10-28 | |

| Enamine | EN300-106045-0.1g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 0.1g |

$76.0 | 2023-10-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-233690-100 mg |

7-Methyladenine, |

935-69-3 | 100MG |

¥1,166.00 | 2023-07-11 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M850060-1g |

7-Methyladenine |

935-69-3 | 98% | 1g |

¥5,038.00 | 2022-09-01 | |

| Enamine | EN300-106045-10.0g |

7-methyl-7H-purin-6-amine |

935-69-3 | 95% | 10.0g |

$1637.0 | 2023-07-10 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 666548-100MG |

7-Methyl-7H-purin-6-amine |

935-69-3 | 100mg |

¥2510.06 | 2023-11-30 | ||

| TRC | M314605-10mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 10mg |

$92.00 | 2023-05-17 | ||

| TRC | M314605-100mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 100mg |

$479.00 | 2023-05-17 | ||

| Chemenu | CM138642-1g |

7-Methyl-7H-purin-6-amine |

935-69-3 | 95% | 1g |

$445 | 2021-08-05 | |

| Ambeed | A574718-100mg |

7-Methyl-7H-purin-6-amine |

935-69-3 | 98% | 100mg |

$80.0 | 2025-02-21 |

7-Methyl-7H-purin-6-amine Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

Riferimento

- Electrophilic amination of adenines. Formation and characteristics of N-aminoadenines, Nucleosides & Nucleotides, 1996, 15(1-3), 219-33

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Purines. LXI. An attempted synthesis of 2'-deoxy-7-methyladenosine: glycosidic hydrolyses of the N6-methoxy derivative and 2'-deoxy-Nx-methyladenosines, Chemical & Pharmaceutical Bulletin, 1994, 42(3), 495-9

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Methylation of nucleic acid-bases with trimethyl phosphate, Journal of Organic Chemistry, 1976, 41(23), 3691-6

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Novel one-step synthesis of pyrimidines and condensed pyrimidines, Tetrahedron Letters, 1970, (11), 861-4

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

Riferimento

- 8-(2-Furyl)adenine derivatives as A2A adenosine receptor ligands, European Journal of Medicinal Chemistry, 2013, 70, 525-535

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Nucleoside and DNA Adducts from N-Nitrosotolazoline, Chemical Research in Toxicology, 2008, 21(2), 319-329

Synthetic Routes 11

Condizioni di reazione

Riferimento

- The prominent effect of N6-acyl groups on the reactivity of 9-substituted adenines: a new method for the chemical modification of adenines, Journal of Chemical Research, 1984, (12), 388-9

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Toluene

Riferimento

- A general and convenient synthesis of 7-alkyladenines from adenine by regioselective alkylation utilizing blocking/deblocking at the 3-position, Chemical & Pharmaceutical Bulletin, 1986, 34(5), 2037-43

Synthetic Routes 13

Condizioni di reazione

1.1 Solvents: Water

Riferimento

- Purines. XLII. Synthesis and glycosidic hydrolysis of 7-alkyladenosines leading to an alternative synthesis of 7-alkyladenines, Chemical & Pharmaceutical Bulletin, 1990, 38(7), 1886-91

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Synthesis and glycosidic bond cleavage of 7-methyl- and 7-ethyladenosines: an alternative synthesis of 7-alkyladenines, Heterocycles, 1982, 17, 117-23

7-Methyl-7H-purin-6-amine Raw materials

- Formamide

- Perchlorate (8CI,9CI)

- 6-Amino-7-methyl-9-β-D-ribofuranosyl-7H-purinium

- N-Methylformamide

- 6H-Purin-6-imine, 3,7-dihydro-7-methyl-3-(phenylmethyl)-

- Adenine

- 6-Chloro-7-methylpurine

7-Methyl-7H-purin-6-amine Preparation Products

7-Methyl-7H-purin-6-amine Letteratura correlata

-

Lesley R. Rutledge,Holly F. Durst,Stacey D. Wetmore Phys. Chem. Chem. Phys. 2008 10 2801

-

K. Laamiri,G. A. Garcia,L. Nahon,A. Ben Houria,R. Feifel,M. Hochlaf Phys. Chem. Chem. Phys. 2022 24 3523

-

3. 400. The constitution of the purine nucleosides. Part V. Adenine thiomethylpentosideRoderick Falconer,J. Masson Gulland J. Chem. Soc. 1937 1912

-

4. 365. The constitution of purine nucleosides. Part IX. CrotonosideRoderick Falconer,J. Masson Gulland,Leonard F. Story J. Chem. Soc. 1939 1784

-

5. 2??Theoretical studies of hydrogen bonding

Categorie correlate

- Solventi e chimici organici Composti organici Acidi/Esteri

- altro Reagenti chimici

- Solventi e chimici organici Composti organici Composti eterociclici organici Imidazopiridine 6-amminopurine

- Solventi e chimici organici Composti organici Composti eterociclici organici Imidazopiridine Purine e derivati delle purine 6-amminopurine

935-69-3 (7-Methyl-7H-purin-6-amine) Prodotti correlati

- 700-00-5(6-Amino-9-methylpurine(9-Methyl Adenine))

- 130859-46-0(9-Methyl Adenine-d3)

- 110953-39-4(3-Methyladenine-d)

- 5142-23-4(3-Methyladenine)

- 2137816-94-3(1-Piperidinecarboxylic acid, 4-ethyl-4-hydroxy-, ethyl ester)

- 129729-33-5(N-Acetyl-b-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether)

- 1805529-42-3(2-(Difluoromethyl)-6-fluoro-4-methylpyridine-3-sulfonamide)

- 2172164-33-7(1-(4-chloro-3-methylphenyl)-3-(ethylsulfanyl)propan-2-amine)

- 2228380-23-0(3-oxo-1-{3-(trifluoromethyl)sulfanylphenyl}cyclobutane-1-carbonitrile)

- 1040657-97-3(2-(4-fluorophenoxy)-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:935-69-3)7-Methyl-7H-purin-6-amine

Purezza:99%

Quantità:1g

Prezzo ($):455.0